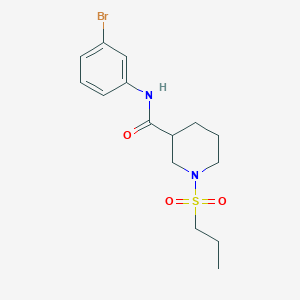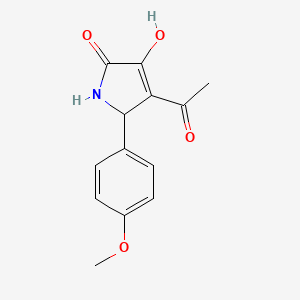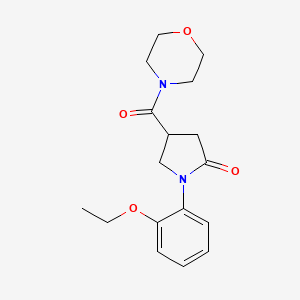
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has a molecular formula of C18H19NO2S.
Wirkmechanismus
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. It also has the ability to increase the production of antioxidant enzymes and enhance mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide in lab experiments is its ability to protect cells from oxidative stress and prevent cell death. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and developing potential therapeutic interventions. However, one of the limitations of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide. One area of interest is its use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, studies are needed to further elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to protect neurons from oxidative stress and prevent neuronal death makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide involves the reaction of 1-methyl-3-phenylpropylamine with 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acylation using acryloyl chloride to obtain N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of research is its use as a neuroprotective agent. Studies have shown that N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has the ability to protect neurons from oxidative stress and prevent neuronal death, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(9-10-15-6-3-2-4-7-15)18-17(19)12-11-16-8-5-13-20-16/h2-8,11-14H,9-10H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPQMSYIGRYNO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)

amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

